3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
CAS No.: 39137-36-5
Cat. No.: VC21448316
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.2g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39137-36-5 |
---|---|
Molecular Formula | C5H8N2O2S |
Molecular Weight | 160.2g/mol |
IUPAC Name | 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 |
Standard InChI Key | PSJIYWXYXJTRRY-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(=O)S1)CCN |
Canonical SMILES | C1C(=O)N(C(=O)S1)CCN |
Introduction
Chemical Properties and Identification
Physical and Chemical Characteristics
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione exists primarily as a solid compound at standard conditions. Its physical and chemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₅H₈N₂O₂S |
Molecular Weight | 160.19 g/mol |
Appearance | Solid |
Solubility | Soluble in polar solvents |
Structural Features | Five-membered thiazolidine ring with two carbonyl groups and an aminoethyl substituent |
Characteristic Behavior | Demonstrates tautomeric transformations between keto and enol forms |
Spectroscopic and Analytical Identification
The identification and characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically involve various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the methylene groups in the aminoethyl chain and the methylene group in the thiazolidine ring. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern specific to this compound.
Chemical Identifiers
For reference purposes, the compound can be identified using several standardized chemical identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Canonical SMILES | C1C(=O)N(C(=O)S1)CCN |
InChI | InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically follows a multi-step procedure. One common approach involves first synthesizing the thiazolidine-2,4-dione core followed by N-alkylation with an appropriate aminoethyl derivative .
The thiazolidine-2,4-dione core can be prepared through the reaction of thiourea with chloroacetic acid under reflux conditions in concentrated hydrochloric acid, as indicated in the literature . This forms the basic ring structure that serves as the foundation for further modifications.
N-Alkylation Strategies
Parameter | Optimal Conditions | Effect on Synthesis |
---|---|---|
Temperature | 60-80°C | Higher temperatures enhance reaction rates but may lead to side products |
Solvent | DMF, DMSO | Polar aprotic solvents facilitate nucleophilic substitution |
Base | K₂CO₃, NaH | Deprotonates the thiazolidine-2,4-dione ring, enabling alkylation |
Reaction Time | 8-12 hours | Sufficient time ensures complete conversion |
Purification | Column chromatography | Removes unreacted starting materials and byproducts |
Chemical Reactivity Patterns
Functional Group Reactivity
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione possesses several reactive functional groups that influence its chemical behavior:
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The primary amine group can participate in nucleophilic substitution reactions, condensation with aldehydes/ketones, and amide formation
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The thiazolidine ring can undergo ring-opening under strongly basic or acidic conditions
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The carbonyl groups can participate in nucleophilic addition reactions
Transformation | Reagents | Resulting Derivative |
---|---|---|
Amide Formation | Acyl chlorides, anhydrides | N-acylated derivatives |
Reductive Amination | Aldehydes/ketones, NaBH₃CN | N-alkylated amine derivatives |
Urea Formation | Isocyanates | Urea derivatives |
Sulfonamide Formation | Sulfonyl chlorides | Sulfonamide derivatives |
Biological Activities
Antioxidant Effects
The compound has been reported to demonstrate antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This antioxidant activity could involve:
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Direct scavenging of reactive oxygen species
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Enhancement of cellular antioxidant defense systems
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Protection of cellular components from oxidative damage
Structure-Activity Relationships
Impact of the Aminoethyl Substituent
The 2-aminoethyl substituent at the N3 position significantly influences the biological activities of the compound. This group:
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Enhances water solubility compared to lipophilic substituents
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Provides a site for hydrogen bonding interactions with biological targets
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Can form ionic interactions in physiological environments due to the protonatable amine
Comparative Analysis with Related Compounds
The biological activities of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can be better understood by comparing it with other thiazolidinedione derivatives:
Compound | N3 Substituent | Key Structural Difference | Primary Biological Focus |
---|---|---|---|
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione | 2-Aminoethyl | Terminal amino group | Anticancer, antioxidant |
Pioglitazone | Ethyl with pyridine terminus | Aromatic heterocycle | Antidiabetic |
Rosiglitazone | Ethyl with pyridine-methoxy terminus | Methoxy substitution | Antidiabetic |
Troglitazone (withdrawn) | Chromane-derived substituent | Vitamin E-like structure | Antidiabetic (hepatotoxic) |
Research Applications
Pharmaceutical Research
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has several potential applications in pharmaceutical research:
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As a lead compound for developing novel anticancer agents
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As a molecular scaffold for creating antioxidant therapeutics
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As a starting point for antimicrobial drug development
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For investigating structure-activity relationships in thiazolidinedione derivatives
Chemical Biology
In chemical biology research, the compound may serve as:
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A molecular probe for studying specific cellular pathways
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A tool for investigating protein-ligand interactions
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A model compound for developing targeted drug delivery systems
Synthetic Chemistry
In synthetic chemistry, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione functions as:
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A versatile building block for creating more complex molecular structures
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A model system for studying selective N-functionalization strategies
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A substrate for developing new synthetic methodologies
Analytical and Characterization Methods
Spectroscopic Analysis
The characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically employs various spectroscopic techniques:
Technique | Key Information Obtained |
---|---|
¹H NMR | Chemical shifts of methylene protons in aminoethyl chain and thiazolidine ring |
¹³C NMR | Carbon signals for carbonyl groups, methylene carbons |
IR Spectroscopy | Characteristic absorptions for C=O, N-H, and C-S bonds |
Mass Spectrometry | Molecular ion peak and fragmentation pattern |
UV-Vis Spectroscopy | Absorption maxima related to electronic transitions |
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for the purification and analysis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione and its derivatives. Typical HPLC conditions include:
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Reverse-phase C18 columns
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Mobile phase consisting of acetonitrile/water mixtures
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UV detection at wavelengths between 220-280 nm
-
Flow rates of 0.5-1.0 mL/min
Future Research Directions
Structural Modifications
Future research could focus on strategic modifications of the 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione structure to enhance its biological activities:
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Introduction of additional functional groups on the aminoethyl chain
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Incorporation of the aminoethyl nitrogen into cyclic structures
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Addition of substituents at the C5 position of the thiazolidine ring
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Development of hybrid molecules combining the thiazolidine-2,4-dione core with other bioactive moieties
As demonstrated in recent literature, thiazolidine-2,4-dione can be hybridized with effective antitumor moieties such as 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to create compounds with enhanced biological activities .
Mechanism of Action Studies
Further research is needed to elucidate the precise mechanisms by which 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione exerts its biological effects:
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Identification of specific molecular targets
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Determination of binding modes through crystallographic studies
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Investigation of structure-activity relationships through systematic modifications
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Assessment of effects on specific signaling pathways and cellular processes
Clinical Applications
Translation of laboratory findings into clinical applications represents a significant future direction:
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Optimization of pharmacokinetic properties
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Assessment of safety profiles in preclinical models
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Development of formulation strategies for effective delivery
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Design of combination therapies to enhance therapeutic efficacy
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